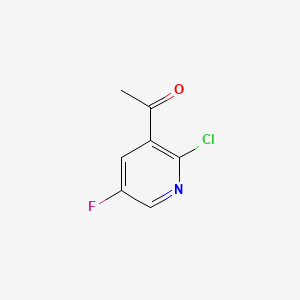

1-(2-Chloro-5-fluoropyridin-3-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

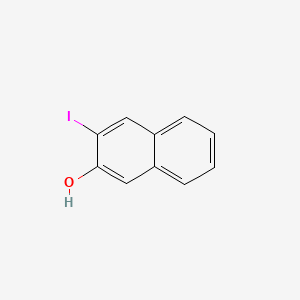

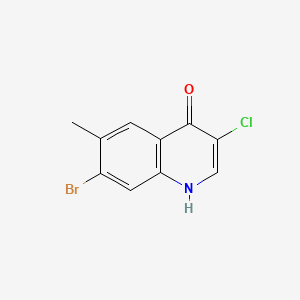

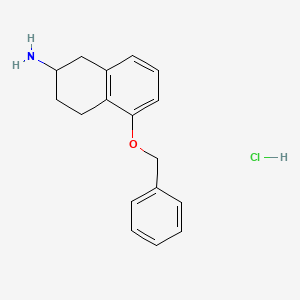

“1-(2-Chloro-5-fluoropyridin-3-yl)ethanone” is a chemical compound with the molecular formula C7H5ClFNO . It is used in research and development .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted with a chlorine atom at the 2nd position and a fluorine atom at the 5th position. An ethanone group is attached to the 3rd position of the pyridine ring .Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not provided in the search results. As a research chemical, it may be used as a building block in the synthesis of other compounds .Physical And Chemical Properties Analysis

“this compound” is a solid under normal conditions . It has a molecular weight of 173.57 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Chemistry and Synthesis

1-(2-Chloro-5-fluoropyridin-3-yl)ethanone serves as a pivotal intermediate in organic synthesis, particularly in the field of heterocyclic chemistry. Its applications extend to the synthesis of complex molecules due to its reactive halogen atoms which are amenable to further functionalization. For instance, its use in metallation reactions, such as lithiation, allows for the selective introduction of various substituents at specific positions of the pyridine ring. This has been exemplified in the synthesis of fluoropyridine derivatives through chemoselective lithiation, demonstrating the compound's utility in the regioselective modification of pyridines (Marsais & Quéguiner, 1983).

Pharmaceutical Development

In pharmaceutical research, this compound is explored for its potential in developing novel therapeutic agents. Its incorporation into complex molecular frameworks has been studied for the design of drugs with improved pharmacokinetic and pharmacodynamic profiles. Specifically, the compound has found relevance in the synthesis of fluorinated pyrimidines, which are crucial in cancer chemotherapy. These derivatives exhibit significant antitumor activity, and their development highlights the role of fluorinated intermediates in enhancing the efficacy of chemotherapeutic agents (Gmeiner, 2020).

Material Science

The applications of this compound extend beyond pharmaceuticals into material science. Its utility in developing fluorinated materials, especially polymers, has been recognized. Fluorinated polymers exhibit exceptional chemical resistance, thermal stability, and unique dielectric properties, making them suitable for various industrial applications. Research into the synthesis and characterization of such materials underlines the importance of fluorinated intermediates in creating advanced materials with desirable properties (Puts, Crouse, & Améduri, 2019).

Environmental Science

Moreover, the study of fluorinated compounds, including intermediates like this compound, contributes to understanding the environmental impact of persistent organic pollutants (POPs). Research in this domain focuses on the detection, fate, and toxicological effects of fluorinated substances, aiming to mitigate their environmental footprint. This involves developing analytical methods for the accurate quantification of fluorinated pollutants and assessing their behavior and degradation in environmental matrices (Munoz, Liu, Duy, & Sauvé, 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-chloro-5-fluoropyridin-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c1-4(11)6-2-5(9)3-10-7(6)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQNBZAKKNJYLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC(=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673596 |

Source

|

| Record name | 1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203499-12-0 |

Source

|

| Record name | 1-(2-Chloro-5-fluoro-3-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B598440.png)

![methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598452.png)